molecular formula C25H24O7 B1218152 sanggenon A CAS No. 76464-71-6

sanggenon A

Cat. No.: B1218152
CAS No.: 76464-71-6
M. Wt: 436.5 g/mol
InChI Key: WDKDKBZGSVJWSD-JWQCQUIFSA-N
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Description

Sanggenon A is a chemical compound that is a type of chemical entity . It is found in the Morus alba, also known as the white mulberry . This compound exerts anti-inflammatory effects by regulating NF-κB and HO-1/Nrf2 signaling pathways in BV2 and RAW264.7 cells .


Synthesis Analysis

This compound is a unique phenolic natural product biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . Asymmetric syntheses of the flavonoid Diels-Alder natural products sanggenons have been achieved employing a stereodivergent reaction of a racemic mixture (stereodivergent RRM) involving [4+2] cycloaddition .


Molecular Structure Analysis

The molecular formula of this compound is C25H24O7 . The molecular weight is 436.45 daltons . The canonical SMILES string is O=C1C2=C (O)C=3C=CC (OC3C=C2OC4 (C5=CC=C (O)C=C5OC14O)CC=C (C)C) (C)C .


Chemical Reactions Analysis

This compound is a part of the Mulberry Diels–Alder-type adducts (MDAAs), which are unique phenolic natural products biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . The cytotoxicity of sanggenon G, sanggenon T, sanggenol M, sanggenon D, sanggenon C, and sanggenon B from M. mongolica was evaluated .


Physical and Chemical Properties Analysis

This compound is a powder that can be stored at -20°C for 3 years or at 4°C for 2 years . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .

Scientific Research Applications

Anticancer Properties

  • Gastric Cancer Treatment : Sanggenon C, a derivative of Sanggenon A, has shown potential in inhibiting human gastric cancer cell proliferation and promoting apoptosis. It acts by decreasing mitochondrial membrane potential and inhibiting mitochondrial fission through the ERK signaling pathway. This effect was confirmed in vivo, suggesting Sanggenon C as a novel therapeutic strategy for gastric cancer treatment (Chen et al., 2022).
  • Colon Cancer Treatment : Sanggenon C induced apoptosis in colorectal cancer cells by increasing reactive oxygen species generation and decreasing nitric oxide production. This is associated with the inhibition of inducible nitric oxide synthase expression and activation of the mitochondrial apoptosis pathway (Chen et al., 2017).

Antioxidant Activity

  • Comparative Antioxidant Analysis : Sanggenon C demonstrates significant antioxidant activities through various assays, indicating its potential for protecting cells against oxidative stress (Li et al., 2018).

Anti-Inflammatory and Immune Modulation

  • Inhibition of Leukocyte Adhesion : Sanggenon C effectively inhibits adhesion of polymorphonuclear leukocytes to human synovial cells, indicating potential applications in inflammatory conditions (Li et al., 2002).

Neuroprotective Effects

  • GABAA Receptor Modulation : Sanggenons, including this compound derivatives, act as positive GABA(A) receptor modulators, suggesting potential applications in neurological disorders (Kim et al., 2012).
  • Protection Against Hypoxia Injury : Sanggenon C enhances autophagy in cardiomyocytes under hypoxic conditions, indicating potential for treating hypoxia-related cardiac injuries (Gu et al., 2017).

Cardioprotective Effects

  • Prevention of Cardiac Hypertrophy : Sanggenon C has been found to protect against cardiac hypertrophy and fibrosis by suppressing the calcineurin/NFAT2 pathway, indicating potential for treating heart-related diseases (Xiao et al., 2017).

Antidepressant Effects

  • Treatment of Depression : Sanggenon G, related to this compound, showed antidepressant-like effects in rat models, suggesting its potential in treating depression (Lim et al., 2015).

Anti-Inflammatory Properties

  • Inhibition of NO Production and NF-κB Activation : Sanggenon C and O, close relatives of this compound, inhibit NO production and NF-κB activation in cells, indicating their potential for treating inflammatory conditions (Dat et al., 2012).

Antibacterial Activity

  • Action Against Staphylococcus aureus : Sanggenon D, related to this compound, demonstrated potent antibacterial effects, particularly against Staphylococcus aureus, by affecting fatty acid biosynthesis in bacterial cells (Pang et al., 2019).

Hepatoprotective and Neuroprotective Activities

  • Protection of Liver and Brain Cells : Various isoprenylated flavonoids, including this compound derivatives, have shown hepatoprotective and neuroprotective effects, suggesting their potential in treating liver and brain diseases (Jung et al., 2015).

Mechanism of Action

Sanggenon A exerts anti-inflammatory effects by regulating NF-κB and HO-1/Nrf2 signaling pathways in BV2 and RAW264.7 cells . It markedly inhibits the Lipopolysaccharide (LPS)-induced production of nitric oxide .

Safety and Hazards

Sanggenon A is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures should be taken . It is recommended to use personal protective equipment, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Properties

CAS No.

76464-71-6

Molecular Formula

C25H24O7

Molecular Weight

436.5 g/mol

IUPAC Name

(3R,11S)-7,11,14-trihydroxy-18,18-dimethyl-3-(3-methylbut-2-enyl)-2,10,19-trioxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),4(9),5,7,14,16,20-heptaen-12-one

InChI

InChI=1S/C25H24O7/c1-13(2)7-10-24-16-6-5-14(26)11-18(16)32-25(24,29)22(28)20-19(31-24)12-17-15(21(20)27)8-9-23(3,4)30-17/h5-9,11-12,26-27,29H,10H2,1-4H3/t24-,25-/m1/s1

InChI Key

WDKDKBZGSVJWSD-JWQCQUIFSA-N

Isomeric SMILES

CC(=CC[C@@]12C3=C(C=C(C=C3)O)O[C@@]1(C(=O)C4=C(O2)C=C5C(=C4O)C=CC(O5)(C)C)O)C

SMILES

CC(=CCC12C3=C(C=C(C=C3)O)OC1(C(=O)C4=C(O2)C=C5C(=C4O)C=CC(O5)(C)C)O)C

Canonical SMILES

CC(=CCC12C3=C(C=C(C=C3)O)OC1(C(=O)C4=C(O2)C=C5C(=C4O)C=CC(O5)(C)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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